molecular formula C12H16N2O2S B5566126 N-((3-hydroxyphenyl)carbamothioyl)pivalamide

N-((3-hydroxyphenyl)carbamothioyl)pivalamide

Cat. No.: B5566126
M. Wt: 252.33 g/mol
InChI Key: JZHNPRINTCMVBP-UHFFFAOYSA-N
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Description

N-((3-hydroxyphenyl)carbamothioyl)pivalamide is an organic compound with the molecular formula C11H15NO2 It is known for its unique chemical structure and properties, making it a valuable compound in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-hydroxyphenyl)carbamothioyl)pivalamide typically involves the reaction of pivaloyl isothiocyanate with 3-aminophenol. The reaction is carried out in an inert atmosphere, often using dry solvents like acetone. The reaction mixture is refluxed to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-((3-hydroxyphenyl)carbamothioyl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((3-hydroxyphenyl)carbamothioyl)pivalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((3-hydroxyphenyl)carbamothioyl)pivalamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and carbamothioyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)pivalamide
  • N-(4-hydroxyphenyl)pivalamide
  • N-(3-hydroxyphenyl)acetamide

Uniqueness

N-((3-hydroxyphenyl)carbamothioyl)pivalamide is unique due to its carbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[(3-hydroxyphenyl)carbamothioyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-12(2,3)10(16)14-11(17)13-8-5-4-6-9(15)7-8/h4-7,15H,1-3H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHNPRINTCMVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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